Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone
Description
Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone is a heterocyclic methanone derivative featuring an indoline moiety linked via a ketone bridge to a pyridazine ring substituted with a pyrrolidine group. The pyrrolidine and pyridazine motifs are known to influence pharmacokinetic properties, including solubility and bioavailability, while the indoline scaffold may contribute to binding affinity at biological targets.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-17(21-12-9-13-5-1-2-6-15(13)21)14-7-8-16(19-18-14)20-10-3-4-11-20/h1-2,5-8H,3-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLIJRGFRPPJEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the indole and pyridazine rings, followed by the introduction of the pyrrolidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications.
Chemical Reactions Analysis
Table 1: Representative Reaction Conditions for Key Steps
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Amide coupling | HATU, DIPEA, DMF, rt to 80°C | 60–85% | |
| Nucleophilic substitution | Pyrrolidine, K2CO3, DMF, 70–80°C | 67–90% | |
| Reductive amination | NaBH4, MeOH, rt | 45–65% |
Substitution Reactions
The pyridazine ring’s electron-deficient nature allows for electrophilic substitution at specific positions:
-
Halogenation : Chlorination or bromination at the pyridazine 4-position using POCl3 or NBS (N-bromosuccinimide) .
-
Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis .
Example:
Reduction and Hydrogenation
-
Indoline ring saturation : Hydrogenation under H2/Pd-C or transfer hydrogenation conditions (e.g., ammonium formate) can reduce unsaturated bonds in the indoline moiety .
-
Pyrrolidine modification : Reductive alkylation of the pyrrolidine nitrogen using aldehydes/ketones and NaBH4 .
Table 2: Reduction Parameters for Analogous Compounds
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Indole derivative | H2 (1 atm), Pd/C, MeOH | Saturated indoline | 80% | |
| Pyrrolidine-substituted ketone | NaBH4, MeOH, 0°C to rt | Alcohol derivative | 65% |
Amide Bond Reactivity
The methanone bridge can undergo further functionalization:
-
Hydrolysis : Acidic or basic conditions (e.g., HCl/NaOH) cleave the amide bond, yielding indoline and pyridazine carboxylic acid fragments .
-
Grignard addition : Reaction with organomagnesium reagents to form tertiary alcohols.
Biological Activity and Derivatives
While not a direct reaction, structural analogs exhibit kinase inhibition (e.g., VEGFR2, c-Met) via key interactions:
Table 3: Bioactivity of Related Methanone Derivatives
| Compound | Target | IC50/EC50 | Source |
|---|---|---|---|
| 3-(Triazolo-thiadiazin-yl)indolin-2-one | VEGFR2/c-Met | 0.8–2.1 µM | |
| Imidazo[1,2-a]pyridine derivative | PI3K | 40.2 ± 3.0 nM |
Stability and Degradation
Scientific Research Applications
Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Comparable Methanone Derivatives
Structural Analysis
- Core Scaffold: All compounds share a methanone bridge linking two heterocyclic or aromatic systems. The target compound’s indoline moiety distinguishes it from analogs with piperazine () or phenyl groups ().
- Substituent Effects: Pyrrolidine vs. Indoline vs. Phenyl: Indoline’s fused bicyclic structure may confer rigidity and enhance binding specificity compared to the flexible phenyl group in ’s compound . Hydroxyl vs. Thioether: The hydroxyl group in ’s compound improves aqueous solubility, whereas the ethylthio substituent in ’s analog could increase metabolic resistance but reduce polarity .
Research Implications
- Pharmacokinetics: The pyrrolidine and pyridazine groups in the target compound likely enhance blood-brain barrier penetration, making it a candidate for CNS drug development.
- Target Selectivity : The indoline scaffold could favor interactions with serotonin or dopamine receptors, whereas piperazine-containing analogs () might target adrenergic or histaminergic systems.
- Synthetic Accessibility : The absence of stereocenters in the target compound (unlike ’s pyrrolidine derivative) simplifies synthesis and purification .
Biological Activity
Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features an indole moiety linked to a pyridazine ring, which is further substituted with a pyrrolidine group. The structural characteristics contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyridazine Core : This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
- Substitution Reactions : The introduction of the indolin moiety and pyrrolidine group is performed through nucleophilic substitution methods.
Biological Activity
Indolin derivatives, including the compound , have been studied for their biological activity, particularly in cancer therapy and as kinase inhibitors.
Kinase Inhibition
Research indicates that compounds with similar structures exhibit potent inhibitory effects on various kinases, particularly those involved in cancer proliferation pathways. For instance, a related compound demonstrated an IC50 value of 0.013 µM against the TGF-β type I receptor kinase (ALK5) in a kinase assay, highlighting the potential of indolin derivatives in targeting similar pathways .
Anticancer Activity
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent studies:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Indolin derivative | MCF-7 (breast cancer) | 0.48 | Induces apoptosis via caspase activation |
| Indolin derivative | HCT116 (colon cancer) | 0.78 | Cell cycle arrest at G1 phase |
| Indolin derivative | A549 (lung cancer) | 0.19 | Inhibition of kinase signaling pathways |
These results indicate that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
A notable case study involved the evaluation of a series of indolin derivatives in xenograft models, where significant tumor regression was observed at low doses. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards specific kinases .
Q & A
Basic Research Questions
What are the recommended synthetic routes for Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone, and how can purity be optimized?
Methodological Answer:
The compound can be synthesized via multi-step protocols involving coupling reactions between indole and pyridazine precursors. Key steps include:
- Step 1: Functionalization of the pyridazine ring at the 6-position with pyrrolidine via nucleophilic substitution (e.g., using Buchwald-Hartwig amination conditions) .
- Step 2: Coupling the modified pyridazine with an indole-derived carbonyl group using Suzuki-Miyaura or Ullmann cross-coupling reactions .
- Purification: Preparative column chromatography (silica gel, hexanes/EtOAc gradients) is critical for isolating the final product. Purity (>95%) can be confirmed via HPLC with UV detection at 254 nm .
How can the structural uniqueness of this compound be characterized to validate its identity?
Methodological Answer:
- NMR Spectroscopy: Analyze - and -NMR to confirm the presence of the indoline (e.g., δ 6.8–7.2 ppm for aromatic protons) and pyrrolidine-pyridazine moieties (e.g., δ 3.2–3.5 ppm for pyrrolidine N–CH) .
- Mass Spectrometry: High-resolution MS (HRMS) should match the exact mass (calculated for CHNO: 321.1585 g/mol).
- X-ray Crystallography: If crystalline, use single-crystal diffraction to resolve bond angles and confirm stereochemistry .
Advanced Research Questions
How can structure-activity relationships (SAR) be systematically explored for this compound in kinase inhibition studies?
Methodological Answer:
- Core Modifications: Synthesize analogs with variations in the pyrrolidine (e.g., substituents at N1) or indoline (e.g., halogenation at C4) moieties. Compare IC values against kinase panels (e.g., JAK2, CDK2) .
- Bioisosteric Replacement: Replace pyridazine with triazolopyridazine (as in ) to assess changes in binding affinity.
- Computational Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Validate predictions with in vitro enzymatic assays .
How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, ATP concentrations) across labs. For example, discrepancies in antiparasitic activity ( vs. 14) may arise from divergent parasite strains.
- Metabolic Stability Testing: Use liver microsomes (human/rodent) to assess whether metabolic degradation explains variable in vivo efficacy .
- Orthogonal Assays: Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .
What computational strategies are effective for predicting off-target interactions of this compound?
Methodological Answer:
- Pharmacophore Modeling: Build a 3D pharmacophore using Schrödinger Phase to screen against databases like ChEMBL for potential off-targets (e.g., GPCRs, ion channels) .
- Machine Learning: Train a random forest model on ToxCast data to predict cytotoxicity profiles.
- Molecular Dynamics (MD): Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein binding, which impacts bioavailability .
Experimental Design & Data Analysis
How should dose-response studies be designed to evaluate this compound’s efficacy in neurodegenerative disease models?
Methodological Answer:
- In Vitro: Test concentrations from 1 nM–100 µM in primary neuronal cultures (e.g., Aβ-induced toxicity models). Measure viability via MTT assay and caspase-3 activation .
- In Vivo: Use transgenic mice (e.g., APP/PS1 for Alzheimer’s). Administer 10–50 mg/kg (oral/IP) for 28 days. Assess cognitive deficits via Morris water maze and quantify Aβ plaques via immunohistochemistry .
- Data Normalization: Express results as % inhibition relative to vehicle controls ± SEM (n ≥ 6). Use ANOVA with post-hoc Tukey tests .
What analytical techniques are critical for detecting degradation products during stability studies?
Methodological Answer:
- Forced Degradation: Expose the compound to heat (40°C, 75% RH), acid (0.1 M HCl), and oxidative (3% HO) conditions for 14 days.
- LC-MS/MS: Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate degradation products. Identify fragments via tandem MS/MS .
- Kinetic Modeling: Apply first-order decay models to estimate shelf-life (t) under accelerated conditions .
Safety & Compliance
What safety protocols are essential for handling this compound in vitro and in vivo?
Methodological Answer:
- In Vitro: Use a fume hood for powder handling. Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) .
- In Vivo: Follow NIH guidelines for rodent studies (IACUC approval required). Monitor body weight, organ toxicity (ALT/AST levels), and hematological parameters .
- Waste Disposal: Neutralize acidic/basic waste with 1 M NaOH/HCl before disposal in labeled biohazard containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
